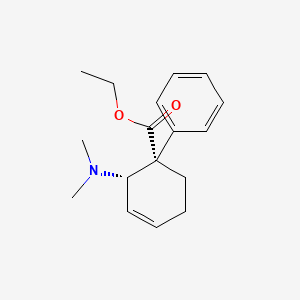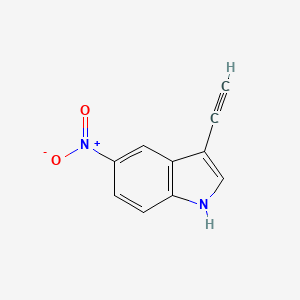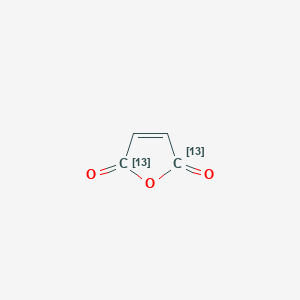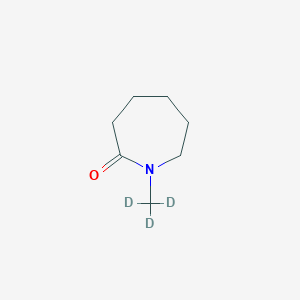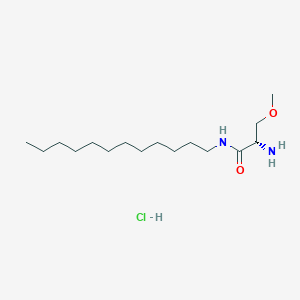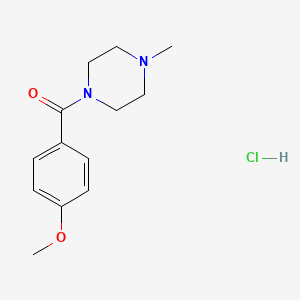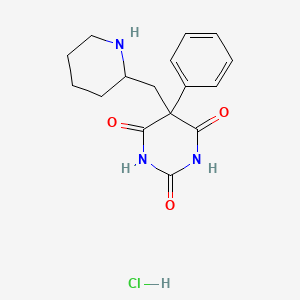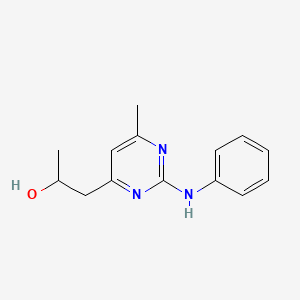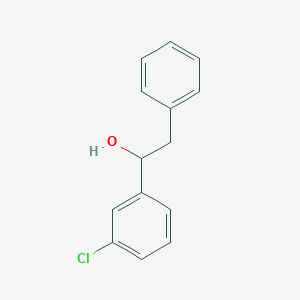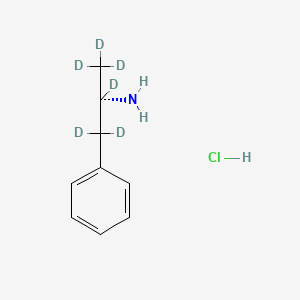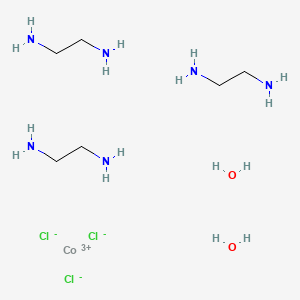
Tris(ethylenediamine)cobalt(III)chloridedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)cobalt(III)chloridedihydrate is an inorganic coordination compound characterized by cobalt in the +3 oxidation state. The compound is known for its stability, water solubility, and vibrant yellow-orange color. It has the chemical formula ([Co(en)_3]Cl_3 \cdot 2H_2O), where “en” stands for ethylenediamine. This compound has played a significant role in the history of coordination chemistry due to its stability and stereochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound is typically synthesized from an aqueous solution of ethylenediamine and a cobalt(II) salt, such as cobalt(II) chloride. The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The reaction proceeds with a high yield of approximately 95%, and the trication can be isolated with various anions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method involving the oxidation of cobalt(II) in the presence of ethylenediamine is likely adapted for larger-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(ethylenediamine)cobalt(III)chloridedihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, although the +3 oxidation state is relatively stable.
Substitution Reactions: The ethylenediamine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Air or oxygen is used to oxidize cobalt(II) to cobalt(III) during synthesis.
Substitution: Ligand exchange reactions can be carried out using other amines or coordinating ligands in aqueous or non-aqueous media.
Major Products:
Oxidation: The primary product is the stable cobalt(III) complex.
Substitution: Depending on the substituting ligand, various cobalt(III) complexes can be formed.
Aplicaciones Científicas De Investigación
Tris(ethylenediamine)cobalt(III)chloridedihydrate has a wide range of applications in scientific research:
Chemistry: It serves as a catalyst in organic synthesis, facilitating numerous chemical reactions.
Biology: The compound is used as a probe to study the structure and function of DNA, providing insights into biomolecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its interactions with biomolecules.
Industry: The compound’s stability and catalytic properties make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism by which tris(ethylenediamine)cobalt(III)chloridedihydrate exerts its effects involves coordination with biomolecules such as DNA and proteins. The cobalt ion acts as a Lewis acid, coordinating with lone pairs of electrons present on the biomolecules. This interaction can influence the structure and function of the biomolecules, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
- Hexaamminecobalt(III)chloride
- Pentaamminechlorocobalt(III)chloride
- Dichloro(ethylenediamine)platinum(II)
Comparison: Tris(ethylenediamine)cobalt(III)chloridedihydrate is unique due to its high stability and specific coordination geometry. Unlike hexaamminecobalt(III)chloride, which has six ammonia ligands, this compound has three bidentate ethylenediamine ligands, resulting in a different coordination environment. This unique structure contributes to its distinct chemical and physical properties .
Propiedades
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;trichloride;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLUKJGRPOLBEF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H28Cl3CoN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746548 |
Source


|
| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207802-43-5 |
Source


|
| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
